1-isocyanato-2,3-dihydro-1H-indene
Description
Significance of Isocyanate Functionality in Modern Chemical Synthesis
The isocyanate group (–N=C=O) is a cornerstone of modern chemical synthesis, prized for its high reactivity as an electrophile. This reactivity allows it to readily engage with a wide array of nucleophiles, including alcohols, amines, and water, to form stable covalent bonds. wikipedia.org This versatile reactivity is the foundation for the synthesis of a vast range of organic compounds and polymers.
Historically, isocyanates have been instrumental in the development of polyurethane chemistry. The reaction of diisocyanates with polyols to form polyurethane polymers is a major industrial process, yielding materials with diverse applications, from flexible and rigid foams to coatings and adhesives. wikipedia.orgpatsnap.comcrowdchem.net Beyond polymer science, isocyanates are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgnih.gov Their ability to form carbamates (from alcohols) and ureas (from amines) provides a reliable method for constructing these important linkages in complex molecules. wikipedia.orgnih.gov
The synthesis of isocyanates has traditionally relied on methods such as the phosgenation of amines. wikipedia.orgpatsnap.com However, ongoing research focuses on developing safer and more sustainable synthetic routes, such as the Curtius rearrangement, to access these valuable intermediates. rsc.orggoogle.com The continual innovation in isocyanate synthesis underscores their enduring importance in both industrial and academic research settings. rsc.org
Overview of Dihydro-1H-indene Derivatives in Advanced Chemical Research
The 2,3-dihydro-1H-indene, also known as indane, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. epa.gov This structural motif is a common feature in a variety of natural products and biologically active molecules. researchgate.net Consequently, dihydro-1H-indene derivatives are of significant interest in medicinal chemistry and materials science. ontosight.ai
In the realm of advanced chemical research, dihydro-1H-indene derivatives have been explored for a range of applications. For instance, certain derivatives have been investigated as tubulin polymerization inhibitors with potential anti-cancer and anti-angiogenic properties. nih.govnih.govresearchgate.net The rigid framework of the indene (B144670) scaffold provides a well-defined orientation for appended functional groups, making it a valuable platform for the design of targeted therapeutic agents.
Furthermore, the unique electronic and structural properties of indene compounds make them suitable for the development of new materials, such as polymers and optical materials. ontosight.ai The synthesis of functionalized indenes is an active area of research, with various methods being developed to introduce diverse substituents onto the indene core. researchgate.netorganic-chemistry.org
Scope and Research Imperatives for 1-Isocyanato-2,3-dihydro-1H-indene within Academic Paradigms
The compound this compound represents a compelling research target due to the synergistic combination of its reactive isocyanate functionality and its versatile dihydro-1H-indene scaffold. The placement of the isocyanate group at the 1-position of the indene ring introduces a chiral center, suggesting that enantiomerically pure forms of this compound could be valuable synthons for asymmetric synthesis.
The primary research imperative for this compound is the exploration of its reactivity as a building block in organic synthesis. Its reaction with various nucleophiles could lead to a diverse library of novel dihydro-1H-indene derivatives with potential applications in medicinal chemistry and materials science. For example, reaction with chiral alcohols or amines could produce diastereomeric carbamates or ureas, providing insights into the stereochemical outcomes of reactions involving this chiral isocyanate.
Furthermore, the synthesis of this compound itself presents a noteworthy challenge. The development of efficient and stereoselective methods to introduce the isocyanate group at the 1-position of the dihydro-1H-indene ring is a significant synthetic goal. Achieving this would not only provide access to this specific compound but could also be applicable to the synthesis of a broader range of 1-substituted indene derivatives.
The potential for this molecule to serve as a precursor to novel polymers is also a key area for investigation. Polymerization of a difunctional derivative, or copolymerization with other monomers, could lead to new materials with unique thermal and mechanical properties conferred by the rigid indene backbone.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHOPNFOYAYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694550 | |
| Record name | 1-Isocyanato-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26588-21-6 | |
| Record name | 1-Isocyanato-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1 Isocyanato 2,3 Dihydro 1h Indene
Reactions Involving the Isocyanate Functional Group
The isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to many of the transformations involving 1-isocyanato-2,3-dihydro-1H-indene.
The primary mode of reaction for isocyanates is nucleophilic addition across the C=N bond. Alcohols (alcoholysis) and amines (aminolysis) are common nucleophiles that react readily with this compound to form stable carbamate (B1207046) and urea (B33335) linkages, respectively.
Alcoholysis: The reaction with alcohols yields carbamates. For instance, the reaction of an isocyanate with an alcohol, often catalyzed by a base or organometallic compound, results in the formation of a carbamate.
Aminolysis: The reaction with primary or secondary amines is typically rapid and exothermic, producing substituted ureas. This reaction is highly efficient and often proceeds to completion without the need for a catalyst. For example, the coupling of isocyanate 20 with octylamine (B49996) occurred rapidly at 0 °C to give urea 23 in 85% yield. nih.gov Similarly, isocyanate 20 reacted selectively with 3-aminopropanol at 0 °C in dichloromethane (B109758) to give urea 24 in high yield and purity. nih.gov
These reactions are fundamental in the synthesis of various functional molecules and polymers.
Isocyanates can participate in cycloaddition reactions, serving as a two-atom component. A notable example is the [3+2] cycloaddition with nitrile oxides, which are generated in situ from oximes. This reaction provides a route to five-membered heterocycles. The isocyanate acts as a dipolarophile, reacting with the 1,3-dipole (the nitrile oxide) to form a heterocyclic ring system. This type of reaction is a powerful tool for the construction of complex molecular architectures. uchicago.eduacs.org
The formation of urea and carbamate bonds via isocyanate intermediates is a cornerstone of many synthetic strategies, particularly in the preparation of bioactive compounds and functional materials. beilstein-journals.org The Curtius rearrangement, for example, can generate an isocyanate from an acyl azide (B81097), which is then trapped by an amine or alcohol to form a urea or carbamate, respectively. organic-chemistry.org This method avoids the direct handling of toxic phosgene (B1210022). beilstein-journals.org
The table below illustrates the synthesis of various urea derivatives from isocyanates generated in situ.
| Entry | Starting Material (Azide) | Amine | Product (Urea) | Yield (%) |
| 1 | Benzyl (B1604629) azide | Benzylamine | N,N'-Dibenzylurea | 98 |
| 2 | Benzyl azide | (±)-1-Phenylethylamine | 1-Benzyl-3-(1-phenylethyl)urea | 95 |
| 3 | 1-(Azidomethyl)-4-methoxybenzene | Benzylamine | 1-Benzyl-3-(4-methoxybenzyl)urea | 96 |
Data sourced from a study on one-pot synthesis of urea derivatives.
The robust nature of this chemistry allows for the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.gov
Isocyanates, including this compound, can serve as monomers in polymerization reactions. The most significant application is in the formation of polyurethanes, a versatile class of polymers with a wide range of properties and uses. The polymerization occurs through the reaction of a di- or poly-isocyanate with a polyol (a compound with multiple hydroxyl groups). The resulting polymer chain is characterized by the repeating urethane (B1682113) linkage (–NH–(C=O)–O–).
The properties of the resulting polyurethane can be tailored by varying the structure of the isocyanate and the polyol. This allows for the production of materials ranging from flexible foams to rigid plastics and elastomers.
Reactivity of the Dihydro-1H-indene Core and its Derivatives
Beyond the reactivity of the isocyanate group, the dihydro-1H-indene (indane) scaffold itself can undergo various chemical transformations.
The indane ring system possesses both aromatic and aliphatic C-H bonds, offering multiple sites for functionalization.
Aromatic Functionalization: The benzene (B151609) ring of the indane core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents on the ring.
Aliphatic Functionalization: The benzylic positions of the indane ring (C1 and C3) are particularly reactive and can be functionalized through various methods. For example, oxidation can introduce a ketone group, as seen in the formation of indanone. nih.gov Further functionalization at the C2 position is also possible.
Research has shown the synthesis of various dihydro-1H-indene derivatives with substitutions on the aromatic ring, demonstrating the tunability of this scaffold. nih.gov For instance, a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives have been synthesized and evaluated for their biological activity. nih.gov
The ability to modify both the isocyanate group and the indane core independently provides a powerful platform for the design and synthesis of complex molecules with tailored properties for a wide range of applications.
Ring-Opening and Rearrangement Pathways of the Fused Bicyclic Scaffold
While ring-opening reactions of the indane scaffold of this compound itself are not extensively documented in the reviewed literature, a notable rearrangement reaction leads to the formation of a closely related derivative, (1R,2R)-2-bromo-1-isocyanato-2,3-dihydro-1H-indene. This process involves a thermally induced rearrangement of a 2-bromooxazoline precursor.
A study has shown that 2-bromo-4-substituted oxazolines can undergo an unprecedented thermal rearrangement to yield their corresponding 2-bromoisocyanates with high selectivity. acs.orgnih.govacs.org This transformation represents a significant pathway for accessing α-bromo isocyanates. The reaction of the resulting (1R,2R)-2-bromo-1-isocyanato-2,3-dihydro-1H-indene with nucleophiles, such as amines, can then proceed through different cyclization pathways depending on the reaction conditions.
For instance, the reaction of (1R,2R)-2-bromo-1-isocyanato-2,3-dihydro-1H-indene with phenylethylamine can selectively produce either N-cyclized aziridines or O-cyclized 2-aminooxazolines. acs.org The formation of these products is dictated by the reaction conditions, highlighting the synthetic utility of the isocyanate intermediate.
| Precursor | Reaction Conditions | Product | Yield |
|---|---|---|---|
| (1R,2R)-2-bromo-4,5-dihydro-1,3-oxazole derivative | Thermal rearrangement | (1R,2R)-2-bromo-1-isocyanato-2,3-dihydro-1H-indene | High selectivity |
| (1R,2R)-2-bromo-1-isocyanato-2,3-dihydro-1H-indene | Reaction with phenylethylamine (Condition A) | N-cyclized aziridine (B145994) derivative | - |
| (1R,2R)-2-bromo-1-isocyanato-2,3-dihydro-1H-indene | Reaction with phenylethylamine (Condition B) | O-cyclized 2-aminooxazoline derivative | - |
Multicomponent Reaction Strategies Incorporating this compound
Isocyanates are highly valuable components in multicomponent reactions (MCRs) due to their electrophilic nature, which allows for the rapid construction of complex molecular architectures in a single synthetic operation. Isocyanates are known to participate in various MCRs, including the Ugi and Passerini reactions, by reacting with nucleophiles like amines and carboxylic acids.
While specific examples of this compound being used in MCRs were not prominently found in the surveyed literature, its isocyanate functionality makes it a prime candidate for such transformations. In a typical Ugi four-component reaction (U-4CR), an isocyanide, a carboxylic acid, a primary amine, and a carbonyl compound react to form a di-amide derivative. An isocyanate can potentially be used as a precursor to one of the components or as a reactant in Ugi-type reactions.
The general reactivity of isocyanates with amines to form ureas and with alcohols to form carbamates is a fundamental principle that underpins their utility in MCRs. wikibooks.orgresearchgate.net These reactions are often catalyzed by tertiary amines or metal salts. acs.org The incorporation of the rigid, bicyclic indane moiety from this compound into complex molecules via MCRs could offer a pathway to novel compounds with potential applications in various fields of chemistry.
| Multicomponent Reaction | General Reactants | Potential Role of Isocyanate | Resulting Core Structure |
|---|---|---|---|
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Carbonyl Compound | Can serve as a precursor to the amine component or participate in related transformations. | α-Acylamino Amide |
| Passerini Reaction | Isocyanide, Carboxylic Acid, Carbonyl Compound | - | α-Acyloxy Amide |
| General Isocyanate Reactions | Amine | Electrophilic partner | Urea |
| General Isocyanate Reactions | Alcohol | Electrophilic partner | Carbamate (Urethane) |
Mechanistic Investigations of Reactions Involving 1 Isocyanato 2,3 Dihydro 1h Indene
Elucidation of Detailed Reaction Pathways and Transient Intermediates
The reactions of isocyanates are characterized by the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack. For 1-isocyanato-2,3-dihydro-1H-indene, the reaction pathways are heavily influenced by the nature of the reacting partner.
In multicomponent reactions, such as the Passerini reaction, involving the related indane-1,2,3-trione, the reaction proceeds through a series of transient intermediates. scielo.br Although not directly studying this compound, the mechanism of the Passerini reaction with a similar indane core provides valuable insights. The reaction between indane-1,2,3-trione, an isocyanide, and a carboxylic acid is proposed to proceed via an initial α-addition. scielo.brsemanticscholar.org This suggests that reactions involving the isocyanate group of this compound would likely involve the formation of a transient zwitterionic intermediate upon nucleophilic attack.
The general reactivity of isocyanates involves nucleophilic addition to the cumulene system. nih.gov Electron-withdrawing substituents on the isocyanate can enhance the electrophilicity of the carbonyl carbon, thereby accelerating the reaction rate. nih.govresearchgate.net Conversely, the dihydroindene moiety, being a substituted alkyl group, may have a more moderate electronic influence.
One common reaction pathway for isocyanates is their reaction with alcohols to form carbamates. The mechanism for this reaction is typically first-order with respect to both the isocyanate and the alcohol. researchgate.net It is proposed that the reaction proceeds through a transition state involving the formation of a new C-O bond and proton transfer from the alcohol to the nitrogen of the isocyanate.
Table 1: Proposed Intermediates in Reactions of Isocyanates
| Reaction Type | Proposed Intermediate | Description |
| Nucleophilic Addition | Zwitterionic Adduct | Formed by the attack of a nucleophile on the electrophilic carbon of the isocyanate group. |
| Cycloaddition | Concerted or Stepwise Intermediate | In [2+2] cycloadditions with alkenes, a concerted suprafacial mechanism is predicted by ab initio calculations. nih.gov |
| Multicomponent Reactions | α-Acyloxy Carboxamide | As seen in the Passerini reaction of related indane structures. scielo.br |
Role of Catalysis in Directing Mechanistic Control and Stereochemistry
Catalysis plays a pivotal role in controlling the mechanism and stereochemical outcome of reactions involving isocyanates. Various transition metals, including rhodium, palladium, and copper, have been shown to catalyze reactions of isocyanates and related compounds, often influencing both the rate and the selectivity of the transformation.
In the context of C-H activation, transition metal catalysts are essential. For instance, palladium-catalyzed reactions of related indane structures have been shown to proceed via C-H activation. rsc.org The catalyst's ligand environment is crucial in determining the reaction's stereoselectivity. Chiral ligands can induce asymmetry in the transition state, leading to the preferential formation of one enantiomer or diastereomer.
The stereochemistry of a reaction can be defined as stereospecific or stereoselective. A stereospecific reaction is one where stereoisomeric starting materials yield products that are stereoisomers of each other. A stereoselective reaction is one in which a single reactant has the capacity to form two or more stereoisomeric products, but one is formed in preference to the others. The use of chiral catalysts in reactions of this compound could potentially lead to enantioselective transformations.
Studies on Regioselectivity and Diastereoselectivity in Chemical Transformations
Regioselectivity and diastereoselectivity are critical considerations in the synthesis of complex molecules from this compound. Regioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity refers to the preferential formation of one diastereomer over another.
In reactions involving unsymmetrical reagents, the regioselectivity of the addition to the isocyanate group can be a key factor. For example, in the reaction with a molecule containing multiple nucleophilic sites, the isocyanate could react at different positions. The inherent electronic and steric properties of the dihydroindene ring will influence this selectivity.
Studies on the Nazarov cyclization of related indolylmethanols have shown that the presence of additives can switch the regioselectivity of the reaction. mt.com For instance, the use of molecular sieves was found to favor the formation of C-N bond products, whereas their absence led to C-C bond formation. mt.com This highlights the subtle factors that can control the regiochemical outcome. Diastereoselectivity is often governed by steric hindrance, where the incoming reagent approaches from the less hindered face of the molecule. In the case of this compound, the fused ring system creates a specific three-dimensional structure that will influence the approach of reagents.
Mechanisms of C-H Bond Activation and Carbene Insertion Reactions
The activation of otherwise inert C-H bonds is a powerful tool in organic synthesis. Transition metal-catalyzed C-H activation can occur through several mechanisms, including oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation. youtube.comyoutube.com
A study on indane-fused spiropentadiene chromanones demonstrated a palladium-catalyzed spiroannulation followed by cyclization via C-H activation. rsc.org This suggests that the indane scaffold is amenable to such transformations. The proposed mechanism for similar C-H activation reactions often involves the formation of a metallacyclic intermediate. For this compound, a directing group, potentially the isocyanate itself or a derivative, could coordinate to the metal catalyst and direct the C-H activation to a specific position on the indane ring.
The general mechanisms for transition metal-catalyzed C-H activation can be summarized as follows:
Oxidative Addition: A low-valent metal center inserts into a C-H bond, leading to an increase in the metal's oxidation state. youtube.com
σ-Bond Metathesis: This is common for early transition metals and involves a four-membered transition state. youtube.com
Concerted Metalation-Deprotonation (CMD): This pathway is often invoked for later, higher-valent transition metals and involves a base-assisted cleavage of the C-H bond. youtube.com
While direct evidence for carbene insertion reactions with this compound is not available in the searched literature, this class of reactions represents another avenue for C-H functionalization.
Theoretical and Computational Studies on 1 Isocyanato 2,3 Dihydro 1h Indene
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic characteristics of molecules like 1-isocyanato-2,3-dihydro-1H-indene. DFT methods, such as B3LYP with a 3-21G basis set, are employed to optimize the molecular geometry and calculate key parameters. multidisciplinaryjournals.com
The optimized structure reveals the intricate arrangement of atoms and the folding of the fused five- and six-membered rings. multidisciplinaryjournals.com These calculations provide precise values for bond lengths and angles, which can be compared with experimental data if available. The determination of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and stability. multidisciplinaryjournals.com The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability. multidisciplinaryjournals.com
Table 1: Selected Calculated Structural and Electronic Parameters for a Related Indene (B144670) Derivative
| Parameter | Value |
| Dihedral Angle (fused rings) | 3.2(1)° |
| Dihedral Angle (indazole system to benzene (B151609) ring) | 30.75(7)° |
| HOMO Energy | Calculated using B3LYP/3-21G |
| LUMO Energy | Calculated using B3LYP/3-21G |
| Energy Gap | Difference between HOMO and LUMO energies |
| Note: Data is for a related indazole derivative and illustrates the type of information obtained from DFT calculations. multidisciplinaryjournals.com |
Quantum Chemical Calculations for Reaction Energetics and Transition State Characterization
Quantum chemical calculations are indispensable for exploring the energetics of reactions involving this compound and for characterizing the transition states of these reactions. chemrxiv.orgnih.govrsc.org These computational methods allow for the detailed examination of reaction pathways, providing insights into the energy barriers and the stability of intermediates. chemrxiv.org
For instance, in the context of isocyanate synthesis, computational studies have been used to investigate reaction mechanisms, such as the 1,3-dipolar cycloaddition. chemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface for the reaction can be constructed. doi.org Techniques like the ZORA DLPNO-CCSD(T1) protocol and DFT methods are utilized to determine reaction barriers and free energies. chemrxiv.org
The characterization of transition states is a key aspect of these calculations, as it provides a picture of the highest energy point along the reaction coordinate. chemrxiv.org This information is vital for understanding the kinetics and feasibility of a chemical transformation.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The conformational flexibility of this compound can be investigated through conformational analysis and molecular dynamics (MD) simulations. mdpi.comnih.gov These methods explore the different spatial arrangements of the molecule and their relative energies.
MD simulations, in particular, provide a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. mdpi.com By simulating the movement of atoms, researchers can identify the most stable conformations and understand the transitions between them. nih.gov For complex molecules, all-atom MD simulations can reveal correlations between conformational behavior and reactivity. nih.gov
Advanced Computational Methods for Reactivity Prediction and Molecular Design
Advanced computational methods offer a predictive framework for understanding and designing the reactivity of molecules like this compound. nih.govrsc.org
Exploration of Frontier Molecular Orbitals and Electron Density Distributions
The concept of Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, is central to predicting chemical reactivity. youtube.comnih.govethz.ch The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The distribution of these orbitals within the molecule highlights the likely sites for nucleophilic and electrophilic attack. researchgate.net
For larger and more complex systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to provide a more localized picture of reactivity. nih.gov The analysis of electron density distribution further complements the FMO approach by mapping out the electron-rich and electron-poor regions of the molecule. researchgate.net
Table 2: Key Concepts in Frontier Molecular Orbital Theory
| Concept | Description | Relevance to Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Indicates the site of nucleophilic attack (electron donation). youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the site of electrophilic attack (electron acceptance). youtube.com |
| FMO Theory | Focuses on the interaction between the HOMO of one reactant and the LUMO of another. ethz.ch | Predicts the feasibility and regioselectivity of pericyclic reactions like the Diels-Alder reaction. nih.govethz.ch |
| Electron Density | The probability of finding an electron in a particular region of the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) centers. researchgate.net |
Analysis of Bond Dissociation Energies and Reaction Barriers
The strength of chemical bonds within this compound can be quantified by calculating their Bond Dissociation Energies (BDEs). ucsb.eduyoutube.comopenstax.org BDE is the energy required to break a specific bond homolytically, forming two radical fragments. openstax.org This information is crucial for predicting which bonds are most likely to break during a chemical reaction.
Reaction barriers, or activation energies, represent the energy that must be overcome for a reaction to occur. youtube.com Computational methods can accurately calculate these barriers, providing a quantitative measure of a reaction's feasibility. chemrxiv.orgpeerj.com Lower reaction barriers indicate a faster reaction rate. The study of reaction barriers is essential for understanding reaction mechanisms and for designing more efficient synthetic routes. rsc.org
Table 3: Factors Influencing Bond Dissociation Energies
| Factor | Influence on BDE |
| Atomic Size | Smaller atoms form shorter, stronger bonds with higher BDEs. youtube.com |
| Electronegativity | Bonds with more electronegative atoms tend to have higher BDEs. youtube.com |
| Bond Order | Triple bonds are stronger and have higher BDEs than double bonds, which are stronger than single bonds. youtube.com |
Advanced Applications of 1 Isocyanato 2,3 Dihydro 1h Indene in Organic Synthesis
Role as a Versatile Building Block for the Construction of Complex Organic Molecules
The concept of using modular building blocks is central to the efficient synthesis of complex organic molecules, including natural products and novel materials. nih.govyoutube.comsigmaaldrich.comsigmaaldrich.comresearchgate.net Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more elaborate molecular structures. sigmaaldrich.comsigmaaldrich.com The isocyanide group, present in 1-isocyanato-2,3-dihydro-1H-indene, is recognized as an exceptionally versatile functional group in this context. nih.govresearchgate.net Its unique electronic properties, characterized by a divalent carbon atom, allow it to participate in a wide array of chemical transformations, making it an irreplaceable tool for synthetic chemists. nih.govresearchgate.net
The utility of isocyanides as building blocks stems from their ability to engage in multicomponent reactions, cycloadditions, and insertion reactions, thereby enabling the rapid construction of molecular complexity from simple starting materials. nih.govresearchgate.net This versatility is crucial in fields like medicinal chemistry for the rapid generation of new drug candidates and in materials science for the synthesis of functional materials such as organic light-emitting diodes. youtube.com The indane scaffold of this compound provides a rigid and defined three-dimensional structure, which can be further exploited in the design of complex target molecules.
The following table provides examples of complex molecules synthesized using isocyanide-based building blocks, highlighting the diversity of accessible structures.
| Product Class | Synthetic Strategy | Reference |
| Polypeptides | Iterative coupling | nih.gov |
| Oligonucleotides | Iterative coupling | nih.gov |
| Oligosaccharides | Iterative coupling | nih.gov |
| Pyrroles | Cocyclizations | nih.govresearchgate.net |
| Indoles | Cocyclizations | nih.govresearchgate.net |
| Quinolines | Cocyclizations | nih.govresearchgate.net |
Synthesis of Diverse Nitrogen-Containing Heterocycles and Advanced Molecular Scaffolds
Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of biologically active compounds and functional materials. mdpi.com The isocyano group is particularly well-suited for the synthesis of these important molecular frameworks. nih.govresearchgate.netscilit.com The reactivity of the isocyanide allows for its participation in various cyclization reactions, leading to the formation of a wide range of heterocyclic systems. nih.govresearchgate.net
The application of this compound in this area allows for the direct incorporation of the indane moiety into the final heterocyclic product. This can be particularly advantageous in the development of novel pharmaceutical agents, where the indane core can serve as a key pharmacophoric element. For instance, research has shown that introducing an indole (B1671886) ring into a 4,5,6-trimethoxy-2,3-dihydro-1H-indene scaffold can result in compounds with potent antiproliferative activities. nih.gov
The synthesis of nitrogen-containing heterocycles from isocyanides can be achieved through various methods, including transition-metal-catalyzed reactions and multicomponent reactions. nih.govresearchgate.net These methods often offer significant advantages over traditional synthetic approaches, such as increased convergence and operational simplicity. nih.govresearchgate.net
Below is a table summarizing various nitrogen-containing heterocycles synthesized from isocyanides.
| Heterocycle | Synthetic Method | Key Features |
| Pyrroles | Cocyclization of isocyanides with acetylenes | High convergence and variety of available isocyanides. nih.govresearchgate.net |
| Indoles | Transition-metal-catalyzed synthesis | Access to complex indole structures. nih.govresearchgate.net |
| Quinolines | Cocyclization via zwitterionic or radical intermediates | Efficient construction of the quinoline (B57606) core. nih.govresearchgate.net |
| Imidazoles | [3+2] cycloaddition-photooxidative aromatization | Mild reaction conditions and scalability. mdpi.com |
| 1,2,4-Triazolines | Iron(II)-complex catalyzed cyclization of α-isocyano esters | High yields and enantioselectivities. rsc.org |
| Benzimidazo[2,1-a]isoquinolines | Catalyst-free coupling | High yields and minimal environmental impact. mdpi.com |
Preparation of Highly Functionalized Indene (B144670) and Indane Derivatives
The indane and indene skeletons are important structural motifs found in a variety of natural products and pharmacologically active compounds. The ability to introduce functional groups onto this framework is crucial for modulating the biological activity and physical properties of these molecules. This compound serves as a key starting material for the preparation of a diverse array of functionalized indane and indene derivatives.
A number of synthetic strategies have been developed to functionalize the indane and indene core. For example, the bromination of indene followed by treatment with various silver salts can lead to the synthesis of di- and tri-substituted indane derivatives. researchgate.net Furthermore, catalytic methods, such as those employing rhodium(I) or iron(III) chloride, have been utilized for the synthesis of functionalized indene derivatives from various precursors. organic-chemistry.org The isocyanate group of this compound can be readily transformed into other functional groups, such as amines, ureas, and carbamates, further expanding the range of accessible derivatives.
The following table outlines different approaches to the synthesis of functionalized indene and indane derivatives.
| Derivative Type | Synthetic Approach | Reagents/Catalysts |
| Substituted Indenes | Rhodium(I)-catalyzed reaction | 2-(chloromethyl)phenylboronic acid, alkynes, Rh(I) catalyst organic-chemistry.org |
| Functionalized Indenes | Iron(III) chloride-catalyzed reaction | N-benzylic sulfonamides, internal alkynes, FeCl3 organic-chemistry.org |
| Di- and Tri-substituted Indanes | Bromination and subsequent reaction with silver salts | Indene, Br2, AgOAc, Ag2SO4, AgNO3 researchgate.net |
| 1-Alkyl-1H-indene-2-carboxylates | Coupling of allyl acetate (B1210297) with Grignard reagents | Allyl acetate, Grignard reagents, LiCuBr2 bohrium.com |
| 1-Amino-1H-indenes | Suzuki-Miyaura coupling/Petasis reaction sequence | 1,2-bis(boronates) organic-chemistry.org |
Stereoselective and Enantioselective Synthesis Leveraging the Indane Core Chirality
The development of stereoselective and enantioselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral drugs and other biologically active molecules. The inherent chirality of the indane core in this compound can be exploited to control the stereochemical outcome of chemical transformations.
The rigid, bicyclic structure of the indane framework can provide a chiral environment that influences the approach of reagents, leading to the preferential formation of one stereoisomer over another. This is a powerful strategy for the synthesis of enantiomerically enriched compounds. For example, enantioselective cyclization reactions of α-isocyano esters have been developed using chiral iron(II) complexes as catalysts to produce 1,2,4-triazoline derivatives with high enantioselectivities. rsc.org While this example uses an α-isocyano ester, the principle can be extended to chiral isocyanides like enantiopure this compound.
Furthermore, enzymes can be employed for the regio- and stereoselective functionalization of related olefinic precursors, highlighting the potential for biocatalytic approaches to access chiral indane derivatives. mdpi.comnih.gov The stereoselective synthesis of functionalized indenes has also been achieved through cascade reactions, demonstrating the feasibility of constructing chiral indene scaffolds with high stereocontrol. nih.gov
The table below summarizes key aspects of stereoselective synthesis relevant to the indane core.
| Synthetic Goal | Method | Key Features |
| Enantioselective synthesis of 1,2,4-triazolines | Chiral iron(II)-complex catalyzed cyclization | High yields and enantioselectivities. rsc.org |
| Stereoselective synthesis of 1,3-dienes | Various methods including Wittig and Heck reactions | Control over the stereochemistry of the resulting diene. mdpi.com |
| Regio- and stereoselective hydroxyazidation of alkenes | Dual-enzyme cascade | Access to enantiomerically pure 1,2-azidoalcohols. nih.gov |
| Stereoselective construction of functionalized indenes | Base-promoted, regioselective cascade iodoalkylation | Formation of multiple bonds in a single operation with stereocontrol. nih.gov |
Advanced Analytical Methodologies for the Investigation of 1 Isocyanato 2,3 Dihydro 1h Indene and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is indispensable for the detailed structural analysis of 1-isocyanato-2,3-dihydro-1H-indene, providing insights into its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Linkage Analysis (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in the molecule. For the 2,3-dihydro-1H-indene moiety, characteristic signals corresponding to the aromatic and aliphatic protons can be observed. The chemical shifts and coupling constants of these protons provide critical data for confirming the regiochemistry of the isocyanate group on the aromatic ring. For instance, in a study of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a related indene (B144670) dimer, ¹H NMR revealed complex multiplets for the methylene (B1212753) protons of the indane structure, confirming their non-equivalence. researchgate.netresearchgate.net
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, respectively. These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the 2,3-dihydro-1H-indene Moiety. Note: Specific shifts for this compound would require experimental data for the specific isomer.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.5 | 120 - 145 |
| Aliphatic Protons (CH₂) | 2.0 - 3.5 | 25 - 40 |
| Isocyanate Carbon (-NCO) | Not Applicable | ~120 - 130 |
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band is that of the isocyanate group (-N=C=O).
This group exhibits a strong and sharp absorption peak in the region of 2250-2280 cm⁻¹. The presence of this band is a clear indicator of the isocyanate functionality. Other characteristic vibrations include C-H stretching of the aromatic and aliphatic portions of the molecule, and C=C stretching of the aromatic ring.
Table 2: Characteristic FTIR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. rsc.org
Electron ionization (EI) is a common ionization method that can lead to characteristic fragmentation patterns. The fragmentation of the 2,3-dihydro-1H-indene core can provide structural information. For example, the fragmentation of 1H-Inden-1-one, 2,3-dihydro- (a related compound) has been studied. nist.gov The molecular ion peak [M]⁺ and other fragment ions can be analyzed to confirm the structure of the parent compound and its derivatives. nist.gov
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and for determining its purity.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like isocyanates. For the analysis of isocyanates, they are often derivatized to improve their stability and detectability. researchgate.netcdc.gov However, direct analysis is also possible.
A typical HPLC system for the analysis of this compound would consist of a reversed-phase column (e.g., C18) and a mobile phase mixture of acetonitrile (B52724) and water. epa.govepa.gov A UV detector is commonly used for detection, as the aromatic ring of the indene moiety provides strong UV absorbance. mdpi.com The retention time of the compound is a characteristic parameter for its identification under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.
Table 3: Typical HPLC Parameters for the Analysis of Aromatic Isocyanates.
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | ~240 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. While isocyanates can be challenging to analyze directly by GC due to their reactivity, GC-MS can be used for the analysis of related, more volatile derivatives or impurities.
For instance, the analysis of various trimethyl-2,3-dihydro-1H-indene isomers by GC-MS has been reported, providing valuable information on their retention characteristics and mass spectra. nist.gov The gas chromatogram separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. mdpi.com
Crystallographic Analysis for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, angles, and connectivity. nih.govwikipedia.orgthieme-connect.de For chiral molecules like this compound, which possesses a stereocenter at the C1 position, XRD is indispensable for determining both relative and absolute stereochemistry. nih.gov
The determination of relative configuration is a routine outcome of a successful crystal structure analysis, showing the spatial arrangement of atoms relative to each other within the molecule. nih.govthieme-connect.de However, establishing the absolute configuration—the exact spatial arrangement of atoms for a specific enantiomer—is more challenging and depends on a phenomenon known as anomalous dispersion or resonant scattering. ed.ac.ukmdpi.com This effect occurs when the X-ray radiation used is close to the absorption edge of an atom in the crystal, causing a small, measurable difference in the intensities of Friedel pairs (reflections hkl and -h-k-l). thieme-connect.deed.ac.uk
For organic compounds composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is very weak. ed.ac.uk The presence of a heavier atom, such as a halogen or sulfur, significantly enhances this effect, making the determination of absolute configuration more reliable. thieme-connect.desoton.ac.uk In cases involving derivatives of this compound, the introduction of a bromine or chlorine atom would be a strategic approach to facilitate unambiguous assignment. acs.org The quality of the absolute structure determination is often assessed using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. ed.ac.uk
Databases like the Cambridge Structural Database (CSD) serve as extensive repositories for crystallographic data, containing over 1.2 million structures. acs.org Analysis of data within the CSD can reveal patterns in intermolecular interactions involving the isocyanate group, such as hydrogen bonding and Bürgi–Dunitz trajectories, which describe the preferred angle of nucleophilic attack on a carbonyl or related group. acs.org
Table 1: Key Aspects of Crystallographic Analysis for Stereochemistry
| Parameter | Description | Relevance to this compound |
| Relative Stereochemistry | The 3D arrangement of atoms in a molecule relative to one another. | Routinely determined by XRD, establishing the cis/trans relationships of substituents on the indane ring. thieme-connect.de |
| Absolute Stereochemistry | The exact three-dimensional arrangement of atoms in a chiral molecule. soton.ac.uk | Crucial for the chiral C1 position. Requires anomalous dispersion effects for unambiguous determination via XRD. nih.goved.ac.uk |
| Anomalous Dispersion | A phenomenon where X-ray scattering factors have a significant imaginary component, breaking Friedel's Law. thieme-connect.de | Weak for light atoms (C, N, O). Enhanced by heavier atoms, making derivatives more suitable for analysis. ed.ac.uk |
| Flack Parameter | A parameter refined during crystallographic analysis to determine the absolute structure of a non-centrosymmetric crystal. ed.ac.uk | A value near 0 confirms the correct absolute configuration has been modeled. ed.ac.uk |
Advanced Spectroscopic and Photochemical Techniques for Mechanistic Interrogation
To understand the reaction mechanisms of this compound, particularly in photochemical processes, it is essential to detect and characterize short-lived, transient species. rsc.org Techniques like laser flash photolysis and electron spin resonance (ESR) spectroscopy are powerful tools for this purpose. dtic.millibretexts.org
Laser Flash Photolysis (LFP) is a pump-probe technique used to study the kinetics of photochemical reactions. A short, intense laser pulse (the pump) initiates a reaction, and a second, weaker light beam (the probe) monitors the changes in absorption over time, from femtoseconds to milliseconds. nih.gov This allows for the observation of transient species such as excited states and radicals. rsc.orgdtic.mil
For aromatic isocyanates, LFP studies have revealed that photodegradation can proceed through mechanisms like N-C bond cleavage. dtic.mil In the case of this compound, LFP could be used to study the photolysis of the isocyanate group, potentially leading to the formation of a nitrene or radical intermediates. By monitoring the transient absorption spectra, one can identify these species and measure their formation and decay rates, providing insight into the reaction pathways. nih.govacs.org For example, studies on other systems have used transient UV/vis difference spectra to track the formation and relaxation of excited states following photoexcitation. nih.govacs.org
Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method specifically for detecting species with unpaired electrons, such as free radicals. libretexts.orgnih.gov The principles are analogous to NMR, but ESR probes electron spin transitions in a magnetic field. libretexts.org The resulting spectrum provides information about the structure and environment of the radical. ethernet.edu.et Hyperfine splitting in an ESR spectrum, caused by the interaction of the unpaired electron with nearby magnetic nuclei, can help identify the atoms present in the radical and their positions relative to the unpaired electron. youtube.com
If the photolysis of this compound or its derivatives generates radical intermediates, ESR spectroscopy would be the ideal technique for their detection and characterization. libretexts.orgnih.gov The high sensitivity of ESR allows for the detection of very low concentrations of radicals (as low as 10⁻¹² M). libretexts.org The analysis of the ESR spectrum's g-factor and hyperfine coupling constants would provide definitive evidence for the formation of specific radical structures during a reaction. youtube.comresearchgate.net
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Principle | Application to this compound | Information Gained |
| Laser Flash Photolysis (LFP) | A pump laser pulse initiates a photochemical reaction, and a probe beam monitors transient absorption. dtic.milnih.gov | Investigation of photochemical decomposition or rearrangement pathways. | Identification of transient species (excited states, radicals), reaction kinetics, and mechanistic pathways. rsc.orgdtic.mil |
| Electron Spin Resonance (ESR) Spectroscopy | Detects unpaired electrons by observing their absorption of microwaves in a magnetic field. libretexts.orgnih.gov | Detection and characterization of any radical intermediates formed during thermal or photochemical reactions. | Confirmation of radical formation, structural information about the radical (hyperfine splitting), and radical concentration. libretexts.orgethernet.edu.et |
Future Research Directions and Unexplored Avenues in 1 Isocyanato 2,3 Dihydro 1h Indene Chemistry
Development of Novel and Sustainable Synthetic Routes for Isocyanates
The traditional synthesis of isocyanates often involves the use of highly toxic and hazardous reagents such as phosgene (B1210022). wikipedia.orgnwo.nl The development of safer and more sustainable synthetic methodologies is a critical goal in modern chemistry. rsc.org Future research on 1-isocyanato-2,3-dihydro-1H-indene should prioritize the development of phosgene-free synthetic routes.
One promising avenue is the exploration of rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, starting from readily available carboxylic acids, amides, or hydroxamic acids derived from the 2,3-dihydro-1H-indene core. wikipedia.orgrsc.org These reactions offer pathways that avoid the use of phosgene, though they may require the handling of other reactive intermediates like acyl azides. rsc.org
Another area of significant potential is the catalytic reductive carbonylation of corresponding nitro or amino compounds. nwo.nluniversiteitleiden.nl Palladium-catalyzed processes have shown promise for the synthesis of various aromatic isocyanates and could be adapted for this compound. nwo.nluniversiteitleiden.nl The development of efficient and recyclable catalyst systems would be a key focus. Furthermore, exploring alternative carbonyl sources to carbon monoxide, such as dimethyl carbonate, in combination with the corresponding formamide, presents a viable non-phosgene route that could be investigated. google.com
The table below summarizes potential sustainable synthetic routes that could be explored for the synthesis of this compound.
| Synthetic Route | Precursor | Key Reagents/Catalysts | Potential Advantages |
| Curtius Rearrangement | 1-Indanecarboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), heat | Phosgene-free, stereospecific |
| Hofmann Rearrangement | 1-Indanecarboxamide | Bromine, sodium hydroxide | Phosgene-free, one-pot reaction |
| Lossen Rearrangement | 1-Indanehydroxamic acid | Activating agent (e.g., Ac₂O), heat | Phosgene-free |
| Reductive Carbonylation | 1-Amino-2,3-dihydro-1H-indene | Carbon monoxide, palladium catalyst | Direct conversion of amine |
| Formamide Carbonylation | N-(2,3-dihydro-1H-inden-1-yl)formamide | Diorganocarbonate, heat | Phosgene-free, byproduct recycling potential google.com |
Expanding the Scope of Chemical Reactivity and Transformation Pathways
The isocyanate group is a versatile functional group known for its reactivity towards a wide range of nucleophiles. wikipedia.org While reactions with simple nucleophiles like alcohols, amines, and water to form urethanes, ureas, and amines, respectively, are expected, the unique steric and electronic properties of the 2,3-dihydro-1H-indene scaffold could lead to novel reactivity. wikipedia.orgtandfonline.com
Future research should explore the participation of this compound in various cycloaddition reactions. As a dienophile, it could react with dienes in Diels-Alder reactions to generate complex polycyclic structures. wikipedia.org Furthermore, [2+2] cycloadditions with alkenes could provide access to β-lactam derivatives, which are important structural motifs in medicinal chemistry. researchtrends.netrsc.org The mechanism of these cycloadditions, whether concerted or stepwise, could be a subject of detailed investigation. researchtrends.netrsc.org The reactivity of the isocyanate can also be harnessed in multicomponent reactions, providing a rapid increase in molecular complexity from simple starting materials. rsc.org
The potential for intramolecular reactions is another underexplored area. Depending on the substitution pattern on the indane ring, intramolecular cyclizations could be designed to afford novel heterocyclic systems.
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netresearchgate.netmdpi.com For this compound, computational modeling can play a crucial role in several areas.
Future research should employ DFT calculations to:
Elucidate Reaction Mechanisms: Modeling the transition states and reaction pathways for the synthesis and subsequent reactions of this compound will provide valuable insights into the factors controlling reactivity and selectivity. researchgate.netacs.org For instance, computational studies can help to determine whether cycloaddition reactions proceed through a concerted or stepwise mechanism. acs.org
Predict Reactivity: Computational models can predict the reactivity of the isocyanate group towards a variety of nucleophiles and other reactants, guiding experimental design and saving valuable laboratory time and resources. The influence of substituents on the indane ring on the reactivity of the isocyanate can also be systematically studied.
Design Novel Catalysts: For catalytic reactions, such as the reductive carbonylation mentioned in section 8.1, computational modeling can be used to design more efficient and selective catalysts by understanding the catalyst-substrate interactions. mdpi.com
Integration in Advanced Materials Precursors (without discussing material properties or performance)
Isocyanates are fundamental building blocks for polyurethane materials. aidic.itmdpi.comacs.org The incorporation of the rigid 2,3-dihydro-1H-indene moiety into a polymer backbone could lead to the development of novel materials.
Future research in this area should focus on the synthesis of polymers derived from this compound. This would involve reacting the monoisocyanate with various polyols or polyamines to create polyurethane or polyurea precursors. The synthesis of di- or poly-isocyanato functionalized 2,3-dihydro-1H-indene derivatives would open up possibilities for cross-linked polymer networks. The focus of this research would be on the synthetic methodologies to create these precursors and the characterization of the resulting oligomeric or polymeric structures, without delving into the final material properties.
Exploration of Further Stereoselective and Enantioselective Methodologies
The 1-position of the 2,3-dihydro-1H-indene ring is a stereocenter. This opens up the exciting possibility of developing stereoselective and enantioselective methods for the synthesis and reactions of this compound.
Future research directions include:
Enantioselective Synthesis: The development of catalytic asymmetric methods to synthesize enantiomerically pure (R)- or (S)-1-isocyanato-2,3-dihydro-1H-indene is a significant challenge and a highly desirable goal. This could potentially be achieved through the kinetic resolution of a racemic mixture of the corresponding amine or carboxylic acid precursor, or through an asymmetric catalytic process. acs.orgnih.gov
Stereoselective Reactions: Once chiral this compound is available, its stereoselective reactions with prochiral nucleophiles can be explored. acs.org The chiral indane scaffold could act as a chiral auxiliary, directing the stereochemical outcome of the reaction. For example, the reaction with prochiral alcohols or amines could lead to the diastereoselective formation of urethanes and ureas.
Asymmetric Catalysis: The chiral isocyanate itself, or metal complexes derived from it, could be investigated as a chiral ligand or catalyst in asymmetric synthesis. nih.gov
Q & A
Q. What are the standard synthetic routes for 1-isocyanato-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?
The synthesis typically involves introducing the isocyanato group (-NCO) into the indene scaffold via phosgenation of a primary amine precursor. A common approach includes reacting 2,3-dihydro-1H-inden-1-amine with phosgene or safer equivalents like triphosgene under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–5°C) are critical to minimize side reactions such as urea formation . Yield optimization often requires inert atmospheres and stoichiometric precision, as highlighted in analogous indene halogenation protocols .
Q. How is this compound characterized spectroscopically?
Characterization relies on ¹H/¹³C NMR to confirm the isocyanato group’s presence (e.g., absence of NH signals and distinct carbonyl carbon shifts at ~120–130 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies the NCO stretch (~2250–2275 cm⁻¹). For example, in related indene derivatives, HRMS data with Ag⁺ adducts (e.g., [M+Ag]⁺) provide precise mass confirmation .
Advanced Research Questions
Q. How does the isocyanato group’s reactivity compare to halogen substituents (e.g., Br, Cl) in 2,3-dihydro-1H-indene derivatives?
The isocyanato group exhibits distinct electrophilic reactivity, enabling nucleophilic additions (e.g., with amines to form ureas) and polymerization. Unlike halogens, which participate in cross-coupling (e.g., Suzuki or iron-catalyzed reactions ), the -NCO group is more versatile in forming covalent bonds under mild conditions. Comparative studies of halogenated analogs (e.g., bromo- or chloro-indenes) show that electronic effects from halogens enhance oxidative stability but limit functionalization pathways .
Q. What experimental strategies mitigate decomposition or side reactions during storage and handling of this compound?
Stability challenges arise from moisture sensitivity (hydrolysis to amines/ureas) and thermal degradation. Storage under inert gas (argon) at -20°C in anhydrous solvents (e.g., THF) is recommended. Analytical monitoring via TLC or GC-MS ensures purity over time. Heat-sensitive intermediates require reaction temperatures <50°C, as seen in analogous indene derivatives prone to oxidation .
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
Density functional theory (DFT) calculations analyze electron density distributions to predict sites for nucleophilic attack. For example, the isocyanato group’s electrophilicity at the carbonyl carbon can be quantified via Fukui indices. Such models align with experimental data from indene analogs, where substituent position (e.g., para vs. meta) directs reactivity .
Pharmacological and Material Science Applications
Q. What methodologies assess the biological activity of this compound derivatives?
In vitro assays (e.g., cytotoxicity via MTT or apoptosis via caspase-3 activation) screen for anticancer potential. For anti-inflammatory activity, COX-2 inhibition assays and TNF-α suppression models are employed. Structure-activity relationship (SAR) studies compare isocyanato derivatives to halogenated indenes, noting that electron-withdrawing groups like -NCO enhance target binding affinity in enzyme inhibition .
Q. How does the isocyanato group influence polymer properties in material science applications?
The -NCO group enables polyurethane synthesis via reaction with diols, producing materials with tunable rigidity and thermal stability. Rheological studies (e.g., DSC and TGA) correlate crosslinking density with mechanical performance. Compared to halogenated indenes, isocyanato-based polymers exhibit superior adhesion and chemical resistance, critical for coatings and biomedical devices .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported bioactivity data for indene derivatives?
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Meta-analyses should standardize protocols (e.g., IC₅₀ determination) and validate purity via HPLC. For example, studies on halogenated indenes show that trace solvent residues (e.g., DMSO) can artificially inflate cytotoxicity readings .
Q. What statistical approaches are optimal for analyzing substituent effects on indene derivative reactivity?
Multivariate regression models (e.g., Hammett σ values) quantify electronic effects of substituents. Principal component analysis (PCA) clusters compounds by reactivity trends, such as enhanced nucleophilic substitution rates with electron-withdrawing groups. These methods align with comparative data for bromo-, chloro-, and fluoro-indenes .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
Due to toxicity (respiratory irritant) and moisture sensitivity, use fume hoods, PPE (gloves, goggles), and moisture-free glassware. Emergency protocols for phosgene exposure (e.g., ammonia vapor detectors) are critical during synthesis. Waste disposal follows guidelines for isocyanate-containing compounds, as outlined in analogous industrial safety frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
